molecular formula C26H27N5O4S B6564795 2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-5-methylbenzene-1-sulfonamide CAS No. 946220-34-4

2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-5-methylbenzene-1-sulfonamide

Cat. No.: B6564795
CAS No.: 946220-34-4
M. Wt: 505.6 g/mol
InChI Key: CSQZCUYUVMWGAU-UHFFFAOYSA-N
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Description

The compound 2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-5-methylbenzene-1-sulfonamide is a pyrimidine-based sulfonamide derivative characterized by a complex aromatic framework. Its structure features a central pyrimidine ring substituted with a 4-methoxyphenylamino group at position 4, a methyl group at position 6, and a sulfonamide-linked phenyl group at position 2.

Properties

IUPAC Name

2-methoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4S/c1-17-5-14-23(35-4)24(15-17)36(32,33)31-21-8-6-20(7-9-21)29-26-27-18(2)16-25(30-26)28-19-10-12-22(34-3)13-11-19/h5-16,31H,1-4H3,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQZCUYUVMWGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-5-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Methoxy groups : These may enhance lipophilicity and influence the interaction with biological targets.
  • Pyrimidine and sulfonamide moieties : Known for their roles in various pharmacological activities, including enzyme inhibition.

Molecular Formula

The molecular formula is C20H24N4O3SC_{20}H_{24}N_4O_3S.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The specific compound may act similarly due to the presence of the pyrimidine ring and sulfonamide group.

Antimicrobial Properties

Compounds with sulfonamide functionalities are well-documented for their antibacterial effects. In vitro studies have demonstrated that related compounds exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial folate synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. Enzyme assays have shown that related sulfonamide compounds can inhibit acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes . This suggests that the compound could exhibit similar enzyme inhibitory effects.

Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer activity of similar compounds, it was found that they significantly inhibited cancer cell proliferation in vitro. The mechanism involved binding to the colchicine site on tubulin, disrupting microtubule dynamics, and inducing apoptosis .

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several sulfonamide derivatives against a panel of bacteria. The results indicated that certain derivatives showed enhanced activity compared to standard antibiotics like ciprofloxacin, suggesting a promising avenue for developing new antimicrobial agents .

Study 3: Enzyme Inhibition Mechanism

In another investigation, docking studies were employed to elucidate the binding interactions between sulfonamide compounds and AChE. The results indicated strong hydrogen bonding interactions with key amino acid residues, supporting the observed inhibitory activity .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerPyrimidine derivativesInhibition of tubulin polymerization
AntimicrobialSulfonamide derivativesModerate to strong antibacterial activity
Enzyme InhibitionAChE inhibitorsSignificant inhibition observed

Table 2: Case Study Results

StudyCompound TestedKey Findings
Anticancer AssessmentSimilar pyrimidine derivativeInduced apoptosis in cancer cells
Antimicrobial EfficacySulfonamide derivativesEnhanced activity vs. standard antibiotics
Enzyme InhibitionAChE inhibitorStrong binding interactions identified

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Analysis

The following table summarizes key structural features and molecular data for the target compound and three analogs:

Compound Name & CAS Number Molecular Formula Molecular Weight Key Substituents
Target compound (946269-83-6) C₂₈H₃₁N₅O₃S 517.6 4-(4-Methoxyphenylamino)-6-methylpyrimidin-2-yl; 5-methyl-2-methoxybenzenesulfonamide
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (923216-86-8) C₂₃H₂₈N₅O₃S 466.56 4-(Diethylamino)-6-methylpyrimidin-2-yl; 4-methoxybenzenesulfonamide
N-{2-Methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide (5MS) C₁₈H₁₈N₄O₂S 362.43 6-Phenylpyrimidin-4-yl; 2-methylbenzenesulfonamide
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide C₁₇H₂₁FN₃O₃S 381.43 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl; N-methylmethanesulfonamide

Key Differences and Implications

This substitution may improve binding affinity to hydrophobic enzyme pockets. In contrast, 5MS (CAS 5MS) features a 6-phenylpyrimidin-4-yl group, which introduces steric bulk and reduces solubility compared to the methyl and methoxy substituents in the target compound .

Sulfonamide Modifications: The 5-methyl-2-methoxybenzenesulfonamide moiety in the target compound offers improved metabolic stability over the simpler methanesulfonamide in 5MS due to reduced susceptibility to oxidative degradation .

Biological Activity: The diethylamino analog (923216-86-8) may exhibit higher basicity and membrane permeability than the target compound due to its aliphatic amino group, but this could compromise selectivity in kinase inhibition . The fluorophenyl-hydroxymethyl derivative () demonstrates how electron-withdrawing groups (e.g., fluorine) and polar substituents (e.g., hydroxymethyl) can modulate solubility and target binding, though direct activity data are unavailable.

Q & A

Q. How can crystallographic data inform target interaction studies?

  • Methodological Answer : Co-crystallize the compound with its target protein (e.g., kinase) to resolve binding modes. Electron density maps reveal hydrogen bonds between the sulfonamide group and active-site residues. Molecular dynamics simulations (e.g., AMBER) validate stability of the protein-ligand complex .

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